CADD522 was discovered through a direct drug discovery approach aimed at identifying compounds that inhibit the DNA binding activity of RUNX2. It is classified as a transcription factor inhibitor, specifically targeting the RUNX family of proteins, which are critical in various biological processes, including cell growth and differentiation. The compound is cataloged under CAS number 199735-88-1 and has an IC50 value of approximately 10 nanomolar, indicating its high potency in inhibiting RUNX2 activity .
The synthesis of CADD522 involves several chemical reactions typically employed in organic chemistry to construct small molecules. While specific synthetic pathways are not detailed in the available literature, compounds like CADD522 are usually synthesized through:
Further technical details regarding the exact synthetic route may require proprietary information from research institutions or pharmaceutical companies involved in its development.
CADD522's molecular structure is characterized by its ability to interact specifically with the RUNX2 protein. Although precise structural data such as crystal structure is not provided in the current literature, it is known that CADD522 binds to the DNA binding domain of RUNX2, thereby inhibiting its transcriptional activity. The compound's molecular formula and structural representation can be derived from chemical databases or publications focusing on its synthesis and characterization.
CADD522 primarily functions through the inhibition of RUNX2-DNA binding, which leads to downstream effects on gene expression related to cancer progression. Key reactions include:
Experimental assays have demonstrated that treatment with CADD522 leads to decreased ATP levels in breast cancer cells, indicating its role in disrupting mitochondrial function alongside transcriptional inhibition .
The mechanism by which CADD522 exerts its effects involves several key processes:
These actions collectively contribute to its anti-tumor effects observed both in vitro and in vivo.
CADD522 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate dosing regimens and delivery methods for potential clinical applications.
CADD522 has shown promise in various scientific applications, particularly within cancer research:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4